molecular formula C18H30Cl4N2O3 B14711259 1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride CAS No. 22820-29-7

1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride

Cat. No.: B14711259
CAS No.: 22820-29-7
M. Wt: 464.2 g/mol
InChI Key: PUUITAXBGBRBQX-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a morpholinoethyl group, and a propylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

    Introduction of the Morpholinoethyl Group: The intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.

    Addition of the Propylamino Group: The final step involves the reaction of the resulting compound with a propylamine derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenoxy)-3-(dimethylamino)-2-propanol
  • 1-(2,4-Dichlorophenoxy)-3-(ethylamino)-2-propanol
  • 1-(2,4-Dichlorophenoxy)-3-(methylamino)-2-propanol

Uniqueness

1-(2,4-Dichlorophenoxy)-3-((2-morpholinoethyl)propylamino)-2-propanol dihydrochloride is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic effects.

Properties

CAS No.

22820-29-7

Molecular Formula

C18H30Cl4N2O3

Molecular Weight

464.2 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[2-morpholin-4-ylethyl(propyl)amino]propan-2-ol;dihydrochloride

InChI

InChI=1S/C18H28Cl2N2O3.2ClH/c1-2-5-22(7-6-21-8-10-24-11-9-21)13-16(23)14-25-18-4-3-15(19)12-17(18)20;;/h3-4,12,16,23H,2,5-11,13-14H2,1H3;2*1H

InChI Key

PUUITAXBGBRBQX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCN1CCOCC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl

Origin of Product

United States

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